Oxethazaine, also known as oxetacaine, is a potent topical anesthetic agent. It belongs to the class of N-substituted bis-acetamides. Oxethazaine is primarily investigated in scientific research for its anesthetic properties, particularly its effectiveness at low pH environments like the gastric mucosa.
Oxethazaine's molecular formula is C28H41N3O3, and its molecular weight is 467.64 g/mol. Its chemical structure consists of two acetamide groups linked by a 2-hydroxyethylimino bridge. Each acetamide group is further substituted with a 1,1-dimethyl-2-phenylethyl and a methyl group on the nitrogen atom.
Oxethazaine's primary mechanism of action is as a local anesthetic. It exerts its effect by reversibly blocking nerve impulse transmission, thereby producing a loss of sensation in the applied area. It exhibits high potency, exceeding that of other local anesthetics like cocaine, procaine, lidocaine, and dibucaine. Its effectiveness in acidic environments, such as the stomach, is attributed to its weak base properties, resulting in minimal ionization at low pH.
Research suggests oxethazaine can also inhibit hepatitis B virus (HBV) replication and capsid assembly by blocking the cytosolic calcium-signaling pathway. This antiviral activity is distinct from its anesthetic mechanism.
Oxethazaine is a weak base, allowing it to remain relatively non-ionized at low pH (e.g., pH 1). This property contributes to its effectiveness as a topical anesthetic in acidic environments like the gastric mucosa.
Oxethazaine has demonstrated the ability to inhibit Hepatitis B virus (HBV) replication and capsid assembly. This effect is achieved by blocking the cytosolic calcium-signaling pathway, making it a potential candidate for further research in antiviral drug development.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4